molecular formula C19H22N4O2 B2608182 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide CAS No. 2034550-51-9

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide

Cat. No. B2608182
M. Wt: 338.411
InChI Key: GTVMCVFIGSCERF-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Tumosienė et al. (2012) focused on synthesizing azole derivatives, including compounds structurally related to the specified chemical, and evaluating their antibacterial activity. They found that certain synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • Synthesis Methods : Research by Katritzky et al. (1993) involved the synthesis of β-lithiations of carboxamides, which are structurally related to the specified compound. They explored the formation of β-substituted-α,β-unsaturated amides through various chemical reactions (Katritzky et al., 1993).

  • Soil Nitrogen Analysis : Schulten et al. (1997) used analytical pyrolysis to investigate the structure of organic nitrogen in soils, identifying various nitrogen-containing compounds, some of which are structurally similar to the compound (Schulten et al., 1997).

  • Application in Anticonvulsant Agents : Kamiński et al. (2015) synthesized a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds, including structures similar to the specified compound, as potential new hybrid anticonvulsant agents. These molecules were tested for their efficacy in seizure models (Kamiński et al., 2015).

  • Antimicrobial Activity of Heterocyclic Compounds : Desai and Vaja (2018) synthesized a series of novel heterocyclic compounds, structurally related to the specified chemical, and evaluated their antimicrobial activity against various bacterial and fungal strains. Some derivatives demonstrated superior antimicrobial activity (Desai & Vaja, 2018).

  • Urease Inhibitors Synthesis : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally akin to the specified compound, and evaluated them as potent urease inhibitors, offering insights into their therapeutic potential (Nazir et al., 2018).

properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-23-11-5-8-16(23)19-21-18(25-22-19)13-20-17(24)10-9-15-7-4-6-14(2)12-15/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVMCVFIGSCERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide

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